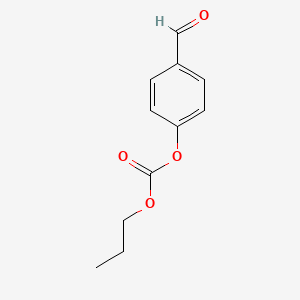

Carbonic acid, 4-formylphenyl propyl ester

Description

Overview of Carbonic Acid Esters in Contemporary Chemical Research

Carbonic acid esters, or organic carbonates, are a class of compounds derived from carbonic acid, characterized by a carbonyl group flanked by two alkoxy or aryloxy groups. wikipedia.org In recent decades, these compounds have garnered significant attention, not only as intermediates and reagents in organic synthesis but also as sustainable or "green" solvents. rsc.org

Organic carbonates like dimethyl carbonate (DMC) and ethylene (B1197577) carbonate are used as solvents for electrolytes in lithium batteries and are valued for their low toxicity and biodegradability. wikipedia.orgrsc.org In synthesis, they serve as valuable C1 building blocks and are involved in key transformations such as transesterification, alkylation, and carbonylation reactions. wikipedia.orgresearchgate.net Their application extends to the production of polycarbonates, a class of durable polymers used in everything from eyeglass lenses to bulletproof glass. wikipedia.org The growing emphasis on sustainable chemistry has further elevated the importance of organic carbonates, as they can often be synthesized from renewable resources and serve as less toxic alternatives to traditional reagents like phosgene. rsc.orggoogle.combozzetto-group.com

Strategic Significance of the 4-Formylphenyl Moiety in Molecular Design

The 4-formylphenyl group is an aromatic aldehyde, a structural motif of considerable importance in medicinal chemistry, materials science, and organic synthesis. numberanalytics.com The aldehyde group is a highly versatile functional handle, capable of undergoing a wide array of chemical transformations.

Key reactions involving the aromatic aldehyde functionality include:

Nucleophilic Addition: The polarized carbonyl group is susceptible to attack by nucleophiles, a fundamental reaction that leads to the formation of alcohols, cyanohydrins, and imines. numberanalytics.com

Condensation Reactions: Reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions allow for the formation of new carbon-carbon double bonds, essential for elongating carbon chains and synthesizing complex alkenes.

Reductive Amination: A crucial transformation for introducing nitrogen-containing groups, widely used in the synthesis of pharmaceuticals and agrochemicals.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important functional groups. numberanalytics.com

The presence of the aromatic ring influences the aldehyde's reactivity. While resonance with the ring can slightly decrease the electrophilicity of the carbonyl carbon compared to some aliphatic aldehydes, it also provides a rigid scaffold that is often desirable in molecular design, particularly in the development of therapeutic agents and functional materials. fiveable.melibretexts.org The 4-substitution pattern (para-substitution) minimizes steric hindrance around the aldehyde group, making it accessible for chemical reactions. libretexts.org

Position of Carbonic Acid, 4-Formylphenyl Propyl Ester within Ester Chemistry and Aldehyde Functional Group Reactivity

This compound uniquely combines the functionalities of a carbonate ester and an aromatic aldehyde. This duality allows it to be a bifunctional intermediate in multi-step synthetic sequences. The reactivity of each group can be addressed selectively, offering strategic advantages in molecular construction.

The aldehyde group, being generally more reactive towards nucleophiles than the carbonate ester, can be targeted first. ontosight.ai For instance, a Grignard reagent could react with the aldehyde to form a secondary alcohol, leaving the carbonate ester intact for a subsequent transformation, such as a transesterification reaction. wikipedia.org Conversely, conditions could be chosen to favor reaction at the ester, although this is often more challenging.

The electronic nature of the two groups can have a modest influence on each other. The carbonate ester group is electron-withdrawing, which can slightly increase the electrophilicity of the aromatic ring and the attached aldehyde's carbonyl carbon. This may enhance its reactivity towards certain nucleophiles compared to an unsubstituted benzaldehyde (B42025).

The synthesis of this compound would likely involve the reaction of 4-hydroxybenzaldehyde (B117250) with propyl chloroformate in the presence of a base, a standard method for preparing asymmetric carbonic acid esters. ontosight.ai Its value lies in its potential as a precursor for polymers, cross-linking agents, or in the synthesis of complex molecules where both aldehyde and carbonate chemistries are required. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50262-55-0 | epa.gov |

| Molecular Formula | C₁₁H₁₂O₄ | ontosight.ai |

| Molecular Weight | 208.21 g/mol | epa.gov |

| General Class | Carbonic Acid Ester, Aromatic Aldehyde | ontosight.ai |

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Typical Reactions | General Reactivity Notes |

| Aromatic Aldehyde | Nucleophilic addition, Condensation (e.g., Wittig), Reductive amination, Oxidation to carboxylic acid, Reduction to alcohol. numberanalytics.comnumberanalytics.com | The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Reactivity can be influenced by ring substituents. numberanalytics.comfiveable.me |

| Carbonate Ester | Transesterification, Saponification, Reaction with Grignard reagents. wikipedia.org | Generally less reactive than aldehydes. Reactions often require heat or catalytic conditions. Transesterification is a key industrial reaction. wikipedia.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

50262-55-0 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(4-formylphenyl) propyl carbonate |

InChI |

InChI=1S/C11H12O4/c1-2-7-14-11(13)15-10-5-3-9(8-12)4-6-10/h3-6,8H,2,7H2,1H3 |

InChI Key |

KMBHHVRNNCMBLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Carbonic Acid, 4 Formylphenyl Propyl Ester

Established Synthetic Pathways

Traditional methods for the synthesis of Carbonic acid, 4-formylphenyl propyl ester rely on well-known esterification reactions, providing reliable, albeit sometimes limited, pathways to the target molecule.

Esterification Reactions via 4-Formylphenol and Propyl Chloroformate

A primary and direct route to this compound involves the esterification of 4-formylphenol with propyl chloroformate. nih.gov This reaction is a specific example of a broader class of reactions used for the synthesis of carbonic acid esters. The general mechanism involves the nucleophilic attack of the phenoxide ion, generated from 4-formylphenol in the presence of a base, on the electrophilic carbonyl carbon of propyl chloroformate. The reaction proceeds to yield the desired ester and a salt byproduct.

The choice of base and solvent is critical in this reaction to ensure high yields and minimize side reactions. Common bases used include tertiary amines like triethylamine (B128534) or pyridine (B92270), which also serve to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at controlled temperatures to manage the exothermic nature of the reaction.

Acid-Catalyzed Esterification Approaches (e.g., Fischer-Type Esterification Analogues)

An alternative, though less direct, conceptual approach involves acid-catalyzed esterification, analogous to the Fischer-Speier esterification. mdpi.comorganic-chemistry.org In a hypothetical scenario, this would involve the reaction of a carbonic acid precursor with propanol (B110389) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. sciencemotive.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid, enhancing its electrophilicity, followed by nucleophilic attack by the alcohol. mdpi.com

However, the direct application of Fischer-Speier esterification to synthesize this compound from carbonic acid itself is impractical due to the instability of free carbonic acid. A more plausible, though still challenging, variant would involve the transesterification of a more stable carbonate, like dimethyl carbonate, with 4-formylphenol and propanol. This process would also require a catalyst and conditions to drive the equilibrium towards the desired product.

It is important to note that Fischer-type esterifications are equilibrium-driven reactions. masterorganicchemistry.com To achieve high yields, the equilibrium must be shifted towards the product side, typically by using an excess of one reactant (often the alcohol) or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com For phenolic substrates, which are less nucleophilic than aliphatic alcohols, these reactions can be less efficient. chemistrysteps.com

Advanced Synthetic Strategies and Optimization

To enhance the efficiency, selectivity, and environmental profile of the synthesis of this compound, researchers are exploring advanced catalytic systems and the modulation of reaction conditions.

Investigation of Catalyst Systems for Enhanced Selectivity and Yield

The development of novel catalyst systems is a key area of research for improving the synthesis of aryl carbonates. For the reaction of phenols with chloroformates, phase-transfer catalysts (PTCs) have shown promise in improving reaction rates and yields. PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase where the reaction with the chloroformate occurs.

For acid-catalyzed approaches, while traditional mineral acids are effective, they can lead to corrosion and waste generation. masterorganicchemistry.com Heterogeneous acid catalysts, such as zeolites, ion-exchange resins, and solid superacids, are being investigated as more environmentally benign alternatives that can be easily recovered and reused. organic-chemistry.org

In the context of transesterification, various metal-based and organocatalysts have been explored. For instance, triarylboranes have been shown to catalyze the formation of cyclic organic carbonates and polycarbonates. researchgate.net Lipases, a class of enzymes, are also emerging as powerful biocatalysts for esterification and transesterification reactions, offering high selectivity under mild reaction conditions. rsc.orgnih.govrsc.orgresearchgate.netnih.gov Specifically, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in the synthesis of various esters, including phenolic carbonates. rsc.orgnih.govnih.gov

Table 1: Comparison of Potential Catalyst Systems for this compound Synthesis

| Catalyst Type | Synthetic Route | Advantages | Disadvantages |

| Tertiary Amines | Esterification with Propyl Chloroformate | Readily available, effective for HCl scavenging | Stoichiometric amounts often required, potential for side reactions |

| Phase-Transfer Catalysts | Esterification with Propyl Chloroformate | Increased reaction rates, improved yields | May require biphasic solvent systems, catalyst separation |

| Strong Mineral Acids | Acid-Catalyzed Esterification (Analogues) | Low cost, readily available | Corrosive, difficult to separate from product, waste generation |

| Heterogeneous Acid Catalysts | Acid-Catalyzed Esterification (Analogues) | Reusable, reduced corrosion and waste | May have lower activity than homogeneous catalysts, potential for leaching |

| Lipases (Biocatalysts) | Enzymatic Esterification/Transesterification | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for lower reaction rates, sensitivity to conditions |

| Organocatalysts | Transesterification | Metal-free, often mild conditions | May require specific reaction conditions and solvents |

Exploration of Solvent Effects and Reaction Condition Modulations

The choice of solvent can significantly impact the rate, yield, and selectivity of the synthesis of this compound. In the esterification with propyl chloroformate, aprotic solvents are generally preferred to avoid side reactions with the solvent.

For acid-catalyzed and transesterification reactions, the solvent can play a role in solubilizing reactants and catalysts, as well as influencing the reaction equilibrium. The use of "green solvents" is a key aspect of modern synthetic chemistry. ewadirect.comnih.govmrforum.comlucp.netrsc.org Solvents such as ionic liquids, supercritical fluids (like CO2), and bio-based solvents are being explored as replacements for traditional volatile organic compounds (VOCs). ewadirect.comlucp.net For instance, organic carbonates themselves, such as dimethyl carbonate, can be used as green reaction media. rsc.org

Reaction temperature and time are also critical parameters to optimize. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts or decomposition of the desired product. Careful optimization of these parameters is necessary to achieve the highest possible yield and purity of this compound. For enzymatic reactions, temperature control is particularly crucial as enzymes have an optimal temperature range for their activity. nih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwhiterose.ac.uk The synthesis of this compound can be made more environmentally friendly by applying these principles.

Key green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), can be used to evaluate the "greenness" of a synthetic route. nih.govwhiterose.ac.ukmdpi.comscientificupdate.comgreenchemistry-toolkit.org An ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, and a low E-Factor and PMI, indicating minimal waste generation.

The use of catalysts, particularly reusable heterogeneous catalysts and biocatalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. rsc.orgnih.govrsc.orgresearchgate.netnih.gov The selection of greener solvents, or even performing reactions under solvent-free conditions, further enhances the environmental profile of the synthesis. ewadirect.comnih.govmrforum.comlucp.netrsc.orgrsc.org For example, the use of dimethyl carbonate as both a reactant and a solvent in transesterification reactions represents a highly atom-economical and greener approach. rsc.org Additionally, designing processes that are energy-efficient, for instance by using catalysis to lower reaction temperatures, contributes to a more sustainable synthesis of this compound.

Development of Environmentally Benign Reaction Media

The traditional synthesis of carbonic acid esters often involves the use of hazardous reagents and volatile organic solvents. wikipedia.org A common route to this compound is the reaction of 4-formylphenol with propyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. google.com This process, while effective, often utilizes chlorinated solvents and stoichiometric amounts of base, which can lead to significant waste generation.

In the pursuit of greener and more sustainable chemical processes, research has focused on developing environmentally benign reaction media and catalytic systems for acylation and carbonate synthesis. These approaches aim to minimize waste, reduce energy consumption, and replace toxic substances with safer alternatives.

Alternative Solvents and Catalysts:

Several greener alternatives to traditional solvents have been investigated for acylation reactions of phenols, which are analogous to the formation of the target carbonate. humanjournals.com These include the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. rsc.org For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been shown to be an efficient and recyclable catalyst for the acylation of secondary alcohols and phenols. rsc.org

Another approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net Sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol) has been demonstrated as an effective solid acid catalyst for the acylation of phenols and other functional groups with acetic anhydride (B1165640) at room temperature. researchgate.net The use of a Ni/SiO2 catalyst has also been reported for the acetylation of phenols under mild liquid phase conditions, offering high selectivity and catalyst reusability. arabjchem.org

Continuous flow technology, combined with green reagents like methanesulfonic acid (MSA), presents another promising avenue. digitellinc.com MSA is biodegradable and can effectively catalyze the acylation of phenols under mild, continuous flow conditions, which can improve safety and reduce waste compared to batch processes. digitellinc.com

Phase transfer catalysis (PTC) offers a green alternative by facilitating reactions between reactants in different phases (e.g., aqueous and organic), thereby eliminating the need for dipolar aprotic solvents and allowing the use of inorganic bases like sodium carbonate. acsgcipr.orgyoutube.com This technique has been successfully applied to esterification reactions and could be adapted for the synthesis of the target carbonate. mdpi.comcrdeepjournal.org

The following table summarizes potential environmentally benign reaction media and catalysts that could be adapted for the synthesis of this compound, based on analogous acylation reactions of phenols.

| Catalyst/System | Reactants | Solvent | Key Advantages |

| Deep Eutectic Solvent ([CholineCl][ZnCl2]3) | Phenol (B47542), Acid Anhydride | Deep Eutectic Solvent (acts as catalyst and solvent) | Recyclable, mild conditions, high yields. rsc.org |

| Sulfonic-Acid-Functionalized Polymer | Phenol, Acetic Anhydride | - | Solid acid catalyst, easy separation, reusable. researchgate.net |

| Ni/SiO2 | Phenol, Acetic Anhydride | Liquid Phase | Reusable catalyst, high selectivity. arabjchem.org |

| Methanesulfonic Acid (MSA) in Flow | Phenol, Acylating Agent | - | Continuous flow, biodegradable acid, mild conditions. digitellinc.com |

| Phase Transfer Catalysis (PTC) | Alcohol/Phenol, Alkyl Halide/Chloroformate | Biphasic (e.g., Toluene/Water) | Avoids hazardous solvents, uses simple inorganic bases. acsgcipr.org |

Evaluation of Atom Economy and Sustainable Synthetic Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

Traditional Synthesis via Propyl Chloroformate:

The conventional synthesis of this compound involves the reaction of 4-formylphenol with propyl chloroformate.

Reaction: 4-Formylphenol + Propyl Chloroformate → this compound + Hydrochloric Acid

To evaluate the atom economy of this route, we consider the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Formylphenol | C7H6O2 | 122.12 |

| Propyl Chloroformate | C4H7ClO2 | 122.55 |

| This compound | C11H12O4 | 208.21 |

| Hydrochloric Acid | HCl | 36.46 |

Calculation of Atom Economy:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (208.21 / (122.12 + 122.55)) x 100 ≈ 85.1%

Alternative Sustainable Synthetic Routes:

A more sustainable approach to carbonate synthesis involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as green reagents. frontiersin.org DMC is non-toxic and can react with phenols to produce carbonates, with methanol (B129727) as the only byproduct, which can potentially be recycled. nih.govwhiterose.ac.ukresearchgate.net

Proposed Greener Route: 4-Formylphenol + Dipropyl Carbonate → this compound + Propanol

This transesterification reaction, if catalyzed efficiently, could offer a significantly higher atom economy and a more environmentally friendly profile. The development of efficient catalysts for the transesterification of phenols with dialkyl carbonates is an active area of research. nih.gov

The following table provides a comparative overview of the atom economy for the traditional and a proposed greener synthetic route.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Traditional | 4-Formylphenol, Propyl Chloroformate | This compound | Hydrochloric Acid | ~85.1% |

| Proposed Greener Route | 4-Formylphenol, Dipropyl Carbonate | This compound | Propanol | Potentially higher (approaching 100% if propanol is recycled or has value) |

The pursuit of synthetic methodologies for this compound that incorporate benign reaction media and exhibit high atom economy is crucial for the development of sustainable chemical manufacturing processes. While direct research on this specific compound is limited, principles from analogous green chemical transformations provide a clear direction for future optimization.

Reactivity and Mechanistic Studies of Carbonic Acid, 4 Formylphenyl Propyl Ester

Reactivity of the Carbonate Functional Group

The carbonate group in carbonic acid, 4-formylphenyl propyl ester is an ester of carbonic acid and is characterized by a central carbonyl group bonded to two alkoxy groups. Its reactivity is dominated by nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions at the Carbonate Linkage

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives, including carbonates. masterorganicchemistry.comchadsprep.com This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.com In the case of this compound, the leaving group can be either the propoxy or the 4-formylphenoxide group.

The general mechanism for nucleophilic acyl substitution is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon of the carbonate. ksu.edu.sa This leads to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. masterorganicchemistry.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling one of the alkoxy groups as a leaving group. makingmolecules.com

The facility of this reaction is dependent on the nature of the nucleophile and the stability of the leaving group. Stronger nucleophiles will react more readily. The relative reactivity of carboxylic acid derivatives is often ranked, with acid chlorides being the most reactive and amides the least. pearson.com Carbonates fall somewhere in the middle of this reactivity scale.

| Nucleophile | Product Type | Reaction Conditions | Notes |

|---|---|---|---|

| Hydroxide (B78521) (OH⁻) | Carboxylic Acid (after acidification) | Basic hydrolysis (saponification) followed by an acidic workup. masterorganicchemistry.com | The initial product is a carboxylate salt. masterorganicchemistry.com |

| Alkoxide (RO⁻) | New Ester | Transesterification, often catalyzed by acid or base. | An equilibrium process. nih.gov |

| Amine (RNH₂) | Carbamate | Aminolysis, can occur with neutral amines. youtube.com | Forms a C-N bond. |

Transesterification Pathways and Equilibrium Considerations

Transesterification is a specific type of nucleophilic acyl substitution where one alkoxy group of an ester is exchanged for another. nih.gov For this compound, this can occur with various alcohols in the presence of an acid or base catalyst. The reaction is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the relative concentrations of the reactants and products. nih.gov

For instance, reacting this compound with a large excess of another alcohol (e.g., methanol) can drive the equilibrium towards the formation of dimethyl carbonate and 4-formylphenol. nih.govresearchgate.net The synthesis of dimethyl carbonate via transesterification of other carbonates, such as propylene (B89431) carbonate, with methanol (B129727) is a well-studied industrial process. nih.govresearchgate.net The use of an excess of the new alcohol can shift the equilibrium to favor the desired product. nih.gov

The general pathway for base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonate carbonyl. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule.

Transformations Involving the 4-Formylphenyl Aldehyde Group

The aldehyde functionality on the 4-formylphenyl ring provides a second site for a variety of chemical transformations, independent of the carbonate group.

Nucleophilic Addition Reactions (e.g., Aldol (B89426) Condensation, Knoevenagel Condensation)

Aldehydes are highly susceptible to nucleophilic addition reactions at the carbonyl carbon. ksu.edu.sa Two prominent examples are the Aldol and Knoevenagel condensations.

Aldol Condensation: This reaction involves the nucleophilic addition of an enolate to an aldehyde or ketone. wikipedia.org In a crossed aldol condensation, if one of the carbonyl compounds, like this compound, lacks α-hydrogens, it can only act as the electrophile, which can lead to a more controlled reaction with a ketone that can form an enolate. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate, especially with heating, to form a conjugated α,β-unsaturated carbonyl compound. chemistrysteps.commasterorganicchemistry.com

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, such as a malonic ester or cyanoacetic acid, and the catalyst is typically a weak base like an amine. wikipedia.orgthermofisher.com The reaction of this compound with an active methylene (B1212753) compound would proceed via nucleophilic addition to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent, and if one of the activating groups on the nucleophile is a carboxylic acid, condensation is often followed by decarboxylation. organic-chemistry.org

| Reaction | Nucleophile | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Ketone Enolate | Base or Acid | β-Hydroxy Ketone or α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Ester) | Weak Base (e.g., Piperidine) wikipedia.org | α,β-Unsaturated Dicarbonyl or related compound thermofisher.com |

Oxidation and Reduction Transformations of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol. youtube.com

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can oxidize the aldehyde group of this compound to a carboxylic acid group, yielding carbonic acid, 4-carboxyphenyl propyl ester. youtube.com Milder oxidizing agents, such as the Tollens' reagent (Ag(NH₃)₂⁺), can also be used to selectively oxidize aldehydes. leah4sci.com

Reduction: The aldehyde can be reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for reducing aldehydes and ketones. leah4sci.com A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, but it could potentially also react with the carbonate ester group. leah4sci.com Therefore, for selective reduction of the aldehyde, NaBH₄ would be the preferred reagent.

Cross-Linking Reactions and Polymerization Initiatives

The bifunctional nature of this compound makes it a potential monomer for polymerization and cross-linking reactions. The aldehyde group can participate in reactions to form larger polymeric structures. ontosight.ai

For instance, the aldehyde can be used in reactions with diols or other polyols to form acetals, leading to the formation of a polymer network. Furthermore, the Knoevenagel condensation, when performed with a molecule containing two active methylene groups, could lead to the formation of a polymer chain. nih.gov

The carbonate linkage itself can be involved in polymerization processes. For example, polycarbonates are important industrial polymers. While this compound is not a typical monomer for large-scale polycarbonate production, its derivatives could be explored in the synthesis of novel polymers with specific functionalities. The transesterification reaction, in particular, is a key step in the synthesis of some polycarbonates. mdpi.com Cross-linked poly(propylene carbonate) has been synthesized to improve its thermal and mechanical properties. mdpi.comnih.govmdpi.com

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While specific studies on the 1,3-dipolar cycloaddition reactions involving this compound are not extensively documented in publicly available literature, the general principles of this powerful ring-forming methodology can be extrapolated to predict its potential behavior. nih.govrsc.orgrsc.org 1,3-dipolar cycloadditions are concerted reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. nih.govrsc.org In the context of the target molecule, the aldehyde group could potentially act as the dipolarophile.

The reactivity in such cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's feasibility and regioselectivity. nih.gov For instance, the reaction of an azide (B81097) with an alkyne to form a triazole is a classic example of a Huisgen 1,3-dipolar cycloaddition. nih.govacs.org

Future research could explore the participation of the formyl group of this compound in cycloadditions with various 1,3-dipoles, such as nitrile oxides, azomethine ylides, and diazoalkanes. The electronic nature of the 4-(propyloxycarbonyloxy)phenyl substituent would be expected to influence the reactivity of the aldehyde's C=O double bond as a dipolarophile.

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions with this compound

| 1,3-Dipole | Dipolarophile Moiety | Expected Product Class |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Aldehyde (C=O) | 1,4,2-Dioxazole derivative |

| Azomethine Ylide (R₂C=N⁺H-C⁻H₂) | Aldehyde (C=O) | Oxazolidine derivative |

| Diazoalkane (R₂C=N⁺=N⁻) | Aldehyde (C=O) | 1,3,4-Oxadiazole derivative |

This table represents hypothetical reaction pathways based on established principles of 1,3-dipolar cycloaddition chemistry.

Chemo- and Regioselective Transformations

The presence of two distinct functional groups in this compound necessitates a careful consideration of chemoselectivity in its reactions.

Strategies for Selective Reaction at the Aldehyde versus the Ester Moiety

Achieving selective transformations at either the aldehyde or the ester group is a key challenge and opportunity. Generally, aldehydes are more reactive towards nucleophiles than esters. This inherent difference in reactivity forms the basis for many chemoselective strategies.

For instance, nucleophilic addition reactions, such as Grignard reactions or Wittig reactions, would be expected to occur preferentially at the aldehyde carbonyl. The greater electrophilicity of the aldehyde carbon compared to the ester carbonyl carbon favors such a pathway. Similarly, reductions using mild reducing agents like sodium borohydride would selectively reduce the aldehyde to an alcohol, leaving the ester group intact.

Conversely, to achieve a reaction at the ester moiety, the more reactive aldehyde group would likely need to be protected. Acetal formation is a common strategy for protecting aldehydes. Once the aldehyde is protected, the ester group could then be subjected to reactions such as hydrolysis or aminolysis under appropriate conditions.

Table 2: Predicted Chemoselective Reactions of this compound

| Reagent/Condition | Targeted Moiety | Expected Product |

| NaBH₄, MeOH | Aldehyde | Carbonic acid, 4-(hydroxymethyl)phenyl propyl ester |

| Ph₃P=CH₂, THF | Aldehyde | Carbonic acid, 4-vinylphenyl propyl ester |

| 1. Ethylene (B1197577) glycol, p-TsOH2. LiAlH₄, THF3. H₃O⁺ | Ester (after aldehyde protection) | 4-(Propyloxycarbonyloxy)benzyl alcohol |

| aq. NaOH, heat | Ester | 4-Formylphenol and Propyl alcohol (via hydrolysis) |

This table outlines predicted outcomes based on the differential reactivity of aldehydes and esters.

Stereochemical Control in Asymmetric Reaction Pathways

The development of asymmetric reactions involving this compound is a nascent area of research. The prochiral nature of the aldehyde group makes it an ideal target for asymmetric nucleophilic additions, which could lead to the formation of chiral secondary alcohols with high enantiomeric excess.

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For the reduction of the aldehyde, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands could be employed to achieve enantioselective reduction. Similarly, in asymmetric alkylation or arylation reactions, the use of chiral organometallic reagents or chiral additives could direct the stereochemical outcome.

While specific data on the stereochemical control in reactions of this compound is not yet available, the vast body of literature on asymmetric catalysis provides a roadmap for future investigations. The electronic and steric properties of the carbonate ester substituent would likely play a role in the facial selectivity of nucleophilic attack on the aldehyde, influencing the degree of stereocontrol achieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity and the electronic environment of each nucleus can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of carbonic acid, 4-formylphenyl propyl ester is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-formylphenyl group and the aliphatic protons of the propyl chain.

The aromatic region is expected to show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the formyl group are anticipated to resonate at a lower field (higher ppm) compared to the protons ortho to the carbonate group due to the strong electron-withdrawing nature of the aldehyde. Based on data for the analogous compound, 4-formylphenyl acetate , the protons ortho to the formyl group (H-3 and H-5) are expected around 7.9-8.0 ppm, while the protons ortho to the ester oxygen (H-2 and H-6) would appear around 7.3-7.4 ppm. chemicalbook.comrsc.org The aldehyde proton itself would be the most downfield signal, typically appearing as a singlet around 9.9-10.0 ppm. chemicalbook.com

The propyl group will present three distinct signals. The methylene (B1212753) protons adjacent to the carbonate oxygen (-O-CH₂-) are expected to appear as a triplet around 4.1-4.3 ppm. The central methylene protons (-CH₂-) would show a sextet (or multiplet) in the range of 1.7-1.9 ppm, and the terminal methyl protons (-CH₃) will be a triplet at approximately 0.9-1.0 ppm. These predictions are supported by data from similar propyl esters and carbonates. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 - 10.0 | s (singlet) | - |

| Ar-H (ortho to -CHO) | 7.9 - 8.0 | d (doublet) | ~8-9 |

| Ar-H (ortho to -OCOO-) | 7.3 - 7.4 | d (doublet) | ~8-9 |

| -O-CH₂- | 4.1 - 4.3 | t (triplet) | ~6-7 |

| -CH₂-CH₃ | 1.7 - 1.9 | sextet | ~7 |

| -CH₃ | 0.9 - 1.0 | t (triplet) | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For This compound , distinct signals are expected for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

The most downfield signal will be the formyl carbon (-CHO), predicted to be in the range of 190-192 ppm. chemicalbook.com The carbonate carbonyl carbon (-OCOO-) is expected to appear around 152-155 ppm. libretexts.org The aromatic region will display four signals due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the formyl group (C-4) and the carbon attached to the carbonate oxygen (C-1) will be quaternary and are expected around 135-140 ppm and 155-158 ppm, respectively. The aromatic CH carbons will appear in the 120-135 ppm range.

The aliphatic carbons of the propyl group will be found at higher fields. The methylene carbon attached to the carbonate oxygen (-O-CH₂-) is predicted to be around 68-72 ppm. The central methylene carbon (-CH₂-) would be in the 20-25 ppm region, and the terminal methyl carbon (-CH₃) is expected at approximately 10-12 ppm. These estimations are based on data from analogous compounds like dipropyl carbonate . chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CHO | 190 - 192 |

| -OCOO- | 152 - 155 |

| Ar-C (C-1) | 155 - 158 |

| Ar-C (C-4) | 135 - 140 |

| Ar-CH (ortho to -CHO) | 130 - 132 |

| Ar-CH (ortho to -OCOO-) | 121 - 123 |

| -O-CH₂- | 68 - 72 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | 10 - 12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C NMR signals by revealing through-bond correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu In the COSY spectrum of This compound , cross-peaks would be expected between the adjacent protons in the propyl chain: the -O-CH₂- protons and the -CH₂-CH₃ protons, and between the -CH₂-CH₃ protons and the -CH₃ protons. Cross-peaks would also be observed between the ortho- and meta-protons on the aromatic ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu The HSQC spectrum would show correlations for each CH group in the molecule. For instance, the aldehyde proton signal would correlate with the formyl carbon signal, and each aromatic proton signal would correlate with its corresponding aromatic carbon signal. Similarly, each proton signal of the propyl group would correlate with its respective carbon signal. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and for linking different spin systems together. For example, the aldehyde proton would show a correlation to the aromatic carbon C-4. The protons of the -O-CH₂- group would show correlations to the carbonate carbonyl carbon and to the central methylene carbon of the propyl chain. The aromatic protons would show correlations to neighboring carbons and across the ring, helping to confirm the substitution pattern. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Analysis of Carbonyl and Aromatic Moieties

The IR and Raman spectra of This compound will be dominated by the characteristic vibrations of its carbonyl and aromatic groups.

The most prominent features in the IR spectrum are expected to be the carbonyl stretching vibrations. The formyl C=O stretch is anticipated to appear as a strong band in the region of 1700-1715 cm⁻¹. The carbonate C=O stretch is typically found at higher wavenumbers, likely in the range of 1750-1770 cm⁻¹. nist.gov The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic and aldehyde groups will be observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear just below 3000 cm⁻¹. The C-O stretching vibrations of the carbonate group will give rise to strong bands in the 1300-1000 cm⁻¹ region. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the aromatic ring is expected to be a strong feature in the Raman spectrum. The carbonyl stretching vibrations will also be present, though their relative intensities may differ from the IR spectrum. researchgate.netspectrabase.com

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic/Aldehyde C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 | 2980 - 2850 |

| Carbonate C=O | Stretching | 1770 - 1750 (strong) | 1770 - 1750 (moderate) |

| Aldehyde C=O | Stretching | 1715 - 1700 (strong) | 1715 - 1700 (strong) |

| Aromatic C=C | Stretching | 1600 - 1450 (moderate) | 1600 - 1450 (strong) |

| Carbonate C-O | Stretching | 1300 - 1000 (strong) | 1300 - 1000 (weak) |

Elucidation of Functional Group Interactions

The precise positions of the vibrational bands can provide insights into the electronic interactions between the functional groups. The presence of the electron-withdrawing formyl group is expected to influence the electronic distribution within the aromatic ring and, to a lesser extent, the carbonate group. This can lead to subtle shifts in the vibrational frequencies of the C=C and C=O bonds compared to unsubstituted analogs. For instance, the conjugation of the formyl group with the aromatic ring can be observed in the vibrational spectra. The analysis of these shifts, in conjunction with the NMR data, allows for a comprehensive understanding of the electronic structure of This compound .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. For "this compound," the analysis focuses on the chromophoric aromatic aldehyde moiety, which dictates its absorption characteristics in the UV-Vis region.

The UV-Vis spectrum of "this compound" is primarily characterized by electronic transitions associated with its aromatic ring and the formyl (aldehyde) group. The key chromophore is the benzene ring substituted with an electron-withdrawing aldehyde group (-CHO) and an electron-donating carbonate group (-OCOO-). fiveable.me This substitution pattern influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

The aromatic ring itself gives rise to characteristic π → π* transitions. truman.edu In benzene, these typically appear as two bands: the E2 band (around 204 nm) and the B band (around 254 nm). The presence of substituents alters the positions and intensities of these bands. The aldehyde group, a chromophore itself, exhibits a weak n → π* transition, which is often submerged by the more intense π → π* bands of the aromatic system. shivajicollege.ac.in

The conjugation of the aldehyde's carbonyl group with the aromatic π-system leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition, as it extends the delocalization of electrons and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me The carbonate ester group, acting as an auxochrome, can further modify the absorption profile through its electronic effects on the aromatic ring. shivajicollege.ac.in

Based on the analysis of similar aromatic aldehydes and phenyl carbonates, the expected UV-Vis absorption maxima for "this compound" are detailed in the table below.

| Expected Electronic Transition | Associated Chromophore | Expected λmax (nm) | Relative Intensity |

| π → π | Aromatic Ring (E2-band) | ~210-230 | Strong |

| π → π | Conjugated Aromatic Aldehyde (B-band) | ~270-290 | Moderate |

| n → π* | Aldehyde Carbonyl | ~310-330 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The molecular formula for "this compound" is C₁₁H₁₂O₄. epa.gov

The table below presents the calculated exact mass and the expected m/z values for various adducts of the molecule in HRMS analysis.

| Adduct Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0708 |

| [M+Na]⁺ | C₁₁H₁₂O₄Na⁺ | 231.0528 |

| [M+K]⁺ | C₁₁H₁₂O₄K⁺ | 247.0267 |

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying volatile and non-volatile compounds, respectively. The electron ionization (EI) mass spectra obtained from these methods reveal characteristic fragmentation patterns that provide structural information.

For "this compound," fragmentation is expected to occur at the labile ester and carbonate linkages. libretexts.orgmiamioh.edu Key fragmentation pathways would include:

Alpha-cleavage at the carbonyl groups.

Loss of the propyl group (C₃H₇•, 43 Da) or propoxy radical (•OC₃H₇, 59 Da).

Loss of carbon dioxide (CO₂, 44 Da).

Cleavage to form the 4-formylphenoxide ion or related fragments.

The table below outlines the plausible major fragments and their corresponding m/z values expected in the mass spectrum of "this compound."

| Proposed Fragment Ion | Structure | m/z (Nominal Mass) | Plausible Origin |

| [C₁₁H₁₂O₄]⁺• | Molecular Ion | 208 | Parent Molecule |

| [C₈H₇O₃]⁺ | 151 | Loss of •C₃H₇ | |

| [C₇H₅O₂]⁺ | 121 | Loss of •OC₃H₇ and CO | |

| [C₇H₅O]⁺ | 105 | Benzoyl Cation | |

| [C₄H₇O₂]⁺ | 87 | Propyl Carbonate Fragment | |

| [C₃H₇]⁺ | 43 | Propyl Cation |

Computational Chemistry and Molecular Modeling of Carbonic Acid, 4 Formylphenyl Propyl Ester

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a detailed examination of the intrinsic properties of "Carbonic acid, 4-formylphenyl propyl ester" by solving the Schrödinger equation for the molecular system. These calculations are fundamental to understanding the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For "this compound," this involves identifying the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.

A systematic conformational search, often performed using methods like molecular mechanics followed by QM optimization of low-energy conformers, is essential to map out the potential energy surface. The results of such an analysis for "this compound" would likely reveal several low-energy conformers.

Below is a hypothetical data table representing the relative energies of different conformers of "this compound" as calculated by a representative QM method (e.g., Density Functional Theory with a suitable basis set).

| Conformer | Dihedral Angle (°C-O-C-O) | Dihedral Angle (°O-C-C-C) | Relative Energy (kcal/mol) |

| A | 178.5 | 179.2 | 0.00 |

| B | 2.1 | 179.5 | 1.25 |

| C | 178.3 | 65.8 | 2.10 |

| D | 1.9 | 66.1 | 3.35 |

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carbonate group. The LUMO is likely to be centered on the electron-withdrawing formyl group and the carbonyl carbon of the carbonate. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Analysis of the molecular electrostatic potential (MEP) map would further reveal the electron density distribution, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. The oxygen atoms of the formyl and carbonate groups would be expected to be regions of high negative potential, while the formyl proton and the carbonyl carbon would be areas of positive potential.

A hypothetical table of FMO energies for "this compound" is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.54 |

| LUMO | -1.72 |

| HOMO-LUMO Gap | 6.82 |

Note: This data is hypothetical and for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of new compounds. nih.govarxiv.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of "this compound." nih.gov Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that can be compared with experimental data. modgraph.co.uk The chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation. liverpool.ac.uk

A table of predicted ¹H NMR chemical shifts for a plausible conformer of "this compound" is shown below.

| Proton | Predicted Chemical Shift (ppm) |

| Formyl-H | 9.98 |

| Aromatic-H (ortho to formyl) | 7.95 |

| Aromatic-H (ortho to carbonate) | 7.30 |

| Propyl-CH₂ (alpha) | 4.25 |

| Propyl-CH₂ (beta) | 1.80 |

| Propyl-CH₃ | 1.05 |

Note: This data is hypothetical and for illustrative purposes.

IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) spectra. arxiv.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Key vibrational modes for "this compound" would include the C=O stretching frequencies of the formyl and carbonate groups, C-O stretching, and aromatic C-H stretching.

A table of predicted IR frequencies for key functional groups is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Formyl) | 1710 |

| C=O Stretch (Carbonate) | 1765 |

| C-O Stretch (Ester) | 1250, 1150 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2980, 2940 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. nih.govnih.gov

Dynamic Behavior and Intermolecular Interactions in Simulated Environments

MD simulations of "this compound" in a solvent, such as water or an organic solvent, can reveal how the molecule behaves in a condensed phase. These simulations track the motions of all atoms over time, providing a detailed picture of the molecule's flexibility and its interactions with solvent molecules.

The simulations can illustrate the conformational transitions that the molecule undergoes, showing how it samples different regions of its conformational space. This is particularly relevant for understanding the flexibility of the propyl chain and the potential for rotation around the ester linkage.

Furthermore, MD simulations can characterize the intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the ester and solvent molecules. For example, the oxygen atoms of the formyl and carbonate groups could act as hydrogen bond acceptors in a protic solvent. The aromatic ring can engage in π-π stacking interactions with other aromatic molecules.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For "this compound," this could involve studying its hydrolysis, either under acidic or basic conditions, or its reactions with nucleophiles.

By mapping the potential energy surface of a reaction, computational chemistry can identify the transition state structures and calculate the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For instance, the hydrolysis of the ester could proceed through a tetrahedral intermediate, and the stability of this intermediate and the height of the energy barriers to its formation and collapse can be determined computationally. FMO theory can also be applied to understand the initial interactions between the ester and a reactant. wikipedia.orgimperial.ac.uk

Transition State Characterization and Reaction Pathway Analysis

Transition state theory is a cornerstone of understanding chemical reactions, providing a framework to analyze the high-energy structures that molecules pass through as they transform from reactants to products. For this compound, computational methods such as density functional theory (DFT) and ab initio calculations are employed to characterize the geometry and energy of transition states for various reactions, most notably hydrolysis.

The hydrolysis of carbonate esters can proceed through different mechanisms depending on the pH of the environment. mdpi.com In acidic or neutral conditions, the reaction typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule. Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Each of these pathways involves a distinct transition state.

Table 1: Postulated Transition State Geometries for the Hydrolysis of this compound

| Reaction Condition | Proposed Transition State Structure | Key Features |

| Acid-Catalyzed | Tetrahedral intermediate with a protonated carbonyl oxygen. | Elongated C=O bond; Formation of a new C-OH2 bond. |

| Base-Catalyzed | Tetrahedral intermediate with a negatively charged oxygen. | Formation of a new C-OH bond; Elongated C-OAr bond. |

Reaction pathway analysis for this compound would computationally map the energetic landscape connecting the reactants, transition states, and products. This analysis reveals the minimum energy path for the reaction and can identify any intermediate species. For instance, the hydrolysis of alkyl carbonates is often a two-step process, involving the formation of a monoalkyl carbonate intermediate which then decomposes. mdpi.com Computational modeling can trace the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the reactant and product states.

Energy Profiles and Kinetic Parameter Determination for Chemical Transformations

Energy profiles, or reaction coordinate diagrams, are graphical representations of the energy of a system as it progresses along the reaction pathway. For this compound, these profiles are generated through high-level computational methods to determine key kinetic parameters.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. A higher activation energy implies a slower reaction. The Gibbs free energy of activation (ΔG‡) is also calculated to provide a more complete picture of the reaction kinetics, as it includes entropic contributions.

Table 2: Hypothetical Kinetic Parameters for the Hydrolysis of this compound under Different Conditions

| Reaction Type | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Acid-Catalyzed Hydrolysis | 20-25 | 22-28 |

| Base-Catalyzed Hydrolysis | 15-20 | 17-23 |

These values are illustrative and would be determined with precision through specific computational studies. The rate constants (k) for the chemical transformations of this compound can be calculated using the Arrhenius equation or Eyring-Polanyi equation, incorporating the computationally determined activation energies. These calculated rate constants can then be compared with experimental data, if available, to validate the computational model.

Structure-Reactivity Relationships (SRR) Studies

Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, the key structural features are the propyl group and the 4-formylphenyl group attached to the carbonate core.

The electronic properties of the substituents play a significant role in the reactivity of carbonate esters. The 4-formylphenyl group is an electron-withdrawing group due to the aldehyde functionality. This electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards hydrolysis compared to carbonate esters with electron-donating groups on the aromatic ring. mdpi.com

The reactivity of various alkyl aryl and diaryl carbonate esters has been shown to be governed by the polar effects of the alcohol and phenol (B47542) moieties, which can be correlated with their pKa values. mdpi.com In general, a more acidic phenol (lower pKa) leads to a more reactive carbonate ester because the phenoxide is a better leaving group.

The propyl group, being an alkyl group, is generally considered to be weakly electron-donating. Its primary influence on reactivity is likely to be steric. While the propyl group is not excessively bulky, its conformation could influence the accessibility of the carbonyl carbon to incoming nucleophiles.

Table 3: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent | Electronic Effect | Predicted Impact on Reactivity |

| 4-Formylphenyl Group | Electron-withdrawing | Increases reactivity towards nucleophilic attack. |

| Propyl Group | Weakly electron-donating/Steric hindrance | Minor electronic effect; potential for steric hindrance. |

By systematically modifying these substituent groups in computational models, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of reactivity for a series of related compounds and can guide the design of molecules with specific desired properties.

Applications of Carbonic Acid, 4 Formylphenyl Propyl Ester As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

Derivatization to Biologically Relevant Scaffolds

The 4-formylphenyl moiety is a key feature that could allow for the derivatization of carbonic acid, 4-formylphenyl propyl ester into biologically relevant scaffolds. The aldehyde group is highly versatile and can participate in a wide range of chemical reactions to build more complex molecular architectures. For instance, the aldehyde can undergo reactions such as reductive amination to introduce amine functionalities, which are prevalent in many drug molecules. It can also be a starting point for the synthesis of various heterocyclic rings, which form the core of numerous pharmaceuticals.

The general reactivity of the aldehyde group suggests that this compound could theoretically be a precursor to a variety of molecular frameworks. However, without specific examples in the scientific literature, the extent to which this potential has been explored remains unknown.

Role in the Synthesis of Complex Drug Molecules

The synthesis of complex drug molecules often involves the use of bifunctional building blocks that allow for the sequential or convergent assembly of different molecular fragments. In theory, this compound could serve this purpose. Its aldehyde group provides a handle for chemical modification, while the propyl carbonate portion could act as a protecting group or a linker that is later cleaved or modified in the synthetic route.

For example, a hypothetical synthetic strategy could involve the transformation of the aldehyde group into a more complex substituent, followed by the hydrolysis or aminolysis of the carbonate ester to reveal a phenol (B47542). This phenol could then be used for further chemical modifications. While this demonstrates the theoretical potential of this compound as a synthetic intermediate, there is no documented evidence of its actual use in the synthesis of any specific complex drug molecule.

Building Block in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of novel organic molecules to develop new and effective pesticides, herbicides, and fungicides. The structural features of this compound suggest it could be a candidate for such applications.

Incorporation into Novel Agrochemical Agents

The development of new agrochemical agents often involves the creation of molecules with specific pharmacophores that interact with biological targets in pests or plants. The 4-formylphenyl group within this compound could be a starting point for constructing such active moieties. For instance, the aldehyde could be converted into an oxime or a hydrazone, classes of compounds known to exhibit insecticidal or fungicidal activities.

Despite these theoretical possibilities, a thorough search of agrochemical research and patent literature did not yield any examples of this compound being used in the development of new agrochemical agents. Therefore, its role in this field remains purely speculative.

Monomer and Cross-Linking Agent in Materials Science

The presence of two distinct reactive sites in this compound makes it an interesting candidate for applications in materials science, particularly in the synthesis of polymers.

Development of Functionalized Polymer Architectures

The presence of a polymerizable or reactive functional group is a prerequisite for the integration of a molecule into a polymer chain. While direct polymerization of this compound has not been extensively documented, its aldehyde functionality provides a powerful tool for the creation of functionalized polymer architectures through post-polymerization modification. Aldehyde-functionalized polymers are a significant class of materials due to the aldehyde group's ability to undergo a variety of chemical transformations under mild conditions. specificpolymers.commdpi.com

Research into analogous aldehyde-bearing monomers, such as vanillin (B372448) methacrylate, has demonstrated the potential of incorporating such functionalities into polymers. specificpolymers.com These monomers can be polymerized to create polymers with pendant aldehyde groups, which then serve as reactive sites for further chemical reactions. specificpolymers.com This approach allows for the synthesis of complex polymer structures, including block copolymers and graft polymers. researchgate.netspecificpolymers.comresearchgate.net

The aldehyde group on the 4-formylphenyl moiety of this compound can, in principle, be utilized in a similar manner. For instance, it could be reacted with polymers containing amine or hydrazine (B178648) functionalities to form stable imine or hydrazone linkages, respectively. mdpi.com This method offers a pathway to graft the 4-formylphenyl propyl carbonate unit onto existing polymer backbones, thereby introducing the carbonate and phenyl ester functionalities into the final material.

The table below outlines potential reaction pathways for the functionalization of polymers using the aldehyde group, based on established aldehyde chemistry.

| Reaction Type | Reactant on Polymer | Resulting Linkage | Potential Application |

| Reductive Amination | Amine | Amine | Bioconjugation, Crosslinking |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Synthesis of Photoresponsive Polymers |

| Henry Reaction | Nitroalkane | Beta-Nitro Alcohol | Introduction of Further Functionality |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Substituted Alkene | Synthesis of Conjugated Polymers |

While specific studies on this compound in this context are not widely available, the known reactivity of the aldehyde group strongly suggests its suitability for creating tailored polymer architectures with specific physical and chemical properties.

Integration into Hybrid Materials and Nanocomposites

The development of hybrid materials and nanocomposites often relies on the ability to form strong interfacial interactions between the organic and inorganic components. The functional groups present in this compound suggest its potential as a coupling agent or a functional monomer in the synthesis of such materials.

Furthermore, the carbonate ester and phenyl ring of the molecule can contribute to favorable interactions with various polymer matrices through dipole-dipole interactions and pi-stacking, respectively. In ternary composites, such as those involving polypropylene, an elastomer, and a filler like calcium carbonate, the introduction of functionalized components has been shown to significantly influence the phase structure and mechanical properties by promoting interfacial adhesion. nih.gov While not directly studied with this compound, these principles suggest its potential to act as a compatibilizer or adhesion promoter in multicomponent material systems.

Utility in Fragrance Precursor Chemistry

The controlled release of fragrances is a significant area of research in the consumer products industry. Pro-fragrances are non-volatile derivatives of scent molecules that release the active fragrance upon exposure to a specific trigger, such as light, heat, or chemical reaction. researchgate.netcosmeticsandtoiletries.com The structure of this compound, containing both an ester linkage and a latent aldehyde, makes it a candidate for investigation as a pro-fragrance.

Chemical Transformations Leading to Aroma Compounds

The 4-formylphenyl group is a key structural motif in several known aroma compounds. The aldehyde functionality itself can be a source of fragrance, or it can be a precursor to other fragrant molecules. The release of a fragrant aldehyde from a precursor molecule is a common strategy in fragrance delivery systems. cosmeticsandtoiletries.com

In the case of this compound, the ester linkage could be designed to be labile under specific conditions, such as enzymatic hydrolysis or changes in pH. Cleavage of the carbonate ester bond would release 4-hydroxybenzaldehyde (B117250) (p-hydroxybenzaldehyde), a compound with a characteristic almond-like, sweet, and floral aroma. This controlled release mechanism would allow for a prolonged fragrance perception.

The table below summarizes potential aroma compounds that could be derived from the 4-formylphenyl moiety of the title compound through established chemical transformations.

| Aroma Compound | Chemical Transformation | Odor Description |

| 4-Hydroxybenzaldehyde | Ester Hydrolysis | Almond, sweet, floral |

| Anisaldehyde | Methylation of hydroxyl group | Anise, sweet, floral, powdery |

| Vanillin | Hydroxylation and methylation | Vanilla, sweet, creamy |

| Piperonal (Heliotropin) | Methylenation of hydroxyl groups | Floral, heliotrope, sweet, powdery |

While the direct application of this compound as a pro-fragrance has not been detailed in the available literature, the chemical principles governing pro-fragrance design and the nature of its functional groups strongly support its potential in this area. acs.orgnih.gov Further research would be needed to optimize the release kinetics and evaluate the sensory properties of the released fragrances.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for Transformations of Carbonic Acid, 4-Formylphenyl Propyl Ester

The transformation of this compound is a fertile area for the development of new catalytic systems. The ester and formyl functionalities offer distinct reactive sites for a variety of catalytic conversions.

One promising avenue is the catalytic transesterification of the carbonate ester. wikipedia.org While traditional methods often rely on stoichiometric bases or harsh conditions, modern catalysis seeks milder and more selective alternatives. Homogeneous catalysts, such as those based on earth-abundant metals, could offer efficient pathways for the exchange of the propyl group with other alcohols, leading to a library of new carbonate esters with diverse properties. Furthermore, heterogeneous catalysts, including supported metal oxides or functionalized porous materials, could facilitate easier separation and recycling of the catalyst, aligning with the principles of green chemistry. google.com

The formyl group is also a key target for catalytic transformations. Its reduction to a hydroxymethyl group can be achieved using a variety of catalytic hydrogenation methods. For instance, ruthenium-based complexes have shown high efficiency in the hydrogenation of aldehydes. numberanalytics.com Conversely, its oxidation to a carboxylic acid can be catalyzed by systems such as in situ-generated performic acid, a process that has been successfully implemented in continuous flow systems for other aromatic aldehydes. acs.org

A particularly innovative approach would be the development of catalysts that can selectively act on one functional group while leaving the other intact. For example, chemoselective hydrogenation of the aldehyde in the presence of the carbonate ester would yield 4-(hydroxymethyl)phenyl propyl carbonate, a valuable monomer for polyester (B1180765) synthesis. Conversely, selective hydrolysis or transesterification of the carbonate moiety without affecting the aldehyde would provide access to different classes of compounds.

The following table outlines potential catalytic transformations and the types of catalysts that could be explored:

| Transformation | Functional Group Targeted | Potential Catalyst Systems | Anticipated Product |

| Transesterification | Carbonate Ester | Lewis acidic metal triflates, supported solid acids | Carbonic acid, 4-formylphenyl alkyl/aryl ester |

| Hydrogenation | Formyl Group | Ru-phosphine complexes, supported Pd or Pt catalysts | 4-(hydroxymethyl)phenyl propyl carbonate |

| Oxidation | Formyl Group | In situ performic acid, TEMPO-based systems | 4-(propoxycarbonyl)benzoic acid |

| Reductive Amination | Formyl Group | Nickel or iridium catalysts with an amine source | N-substituted 4-(aminomethyl)phenyl propyl carbonate |

Implementation of Flow Chemistry and Continuous Processing Methodologies

The synthesis and transformation of this compound are well-suited for the implementation of flow chemistry and continuous processing. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up. durham.ac.uk

A continuous flow synthesis of the target molecule could involve the reaction of propyl chloroformate with 4-hydroxybenzaldehyde (B117250) in a packed-bed reactor containing a solid-supported base. This would eliminate the need for a soluble base and simplify the purification process.

Furthermore, the catalytic transformations discussed in the previous section can be readily adapted to flow systems. For example, the continuous hydrogenation of the formyl group could be achieved by passing a solution of the substrate over a packed bed of a heterogeneous catalyst. nih.gov Similarly, the oxidation of the aldehyde to a carboxylic acid has been demonstrated to be highly efficient and safe in a continuous flow setup using in situ generated performic acid. acs.org The use of tube-in-tube reactors can facilitate the safe handling of gaseous reagents like hydrogen or oxygen under high pressure. nih.gov

A multi-step, telescoped flow process could be envisioned where the crude product from one reaction is directly fed into the next reactor without intermediate purification, significantly improving process efficiency. nih.govacs.org For instance, the synthesis of the ester could be followed by an in-line catalytic reduction to afford 4-(hydroxymethyl)phenyl propyl carbonate in a continuous manner.

The table below illustrates a hypothetical comparison between batch and flow processing for the synthesis of this compound:

| Parameter | Batch Processing | Flow Processing |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to high | Potentially higher due to better control |

| Safety | Handling of reagents in large quantities | Smaller reactor volumes, better heat dissipation |

| Scalability | Challenging | Linear scalability by running for longer or using multiple reactors in parallel |

| Purification | Work-up and column chromatography | In-line purification or simplified work-up |

Exploration of Chemoenzymatic Synthesis and Biocatalysis

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to the production and transformation of this compound. nih.govacs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize waste. nih.gov

For the synthesis of the parent compound, lipases could be explored for the enzymatic acylation of 4-hydroxybenzaldehyde with a propyl carbonate donor. Lipases are known to catalyze esterification reactions with high efficiency. nih.gov

The aldehyde functionality is a prime target for biocatalytic transformations. Alcohol dehydrogenases (ADHs) could be employed for the selective reduction of the formyl group to the corresponding alcohol. nih.gov Conversely, aldehyde dehydrogenases (ALDHs) could be used for the oxidation to a carboxylic acid. numberanalytics.com The use of whole-cell biocatalysts or isolated enzymes can be explored, with the former often being more cost-effective. Studies on the biocatalytic reduction of benzaldehyde (B42025) and its derivatives using various microorganisms and plant-based enzymes have shown promising results. scielo.org.mxacs.orgacs.org

A particularly attractive chemoenzymatic route could involve the enzymatic kinetic resolution of a racemic precursor, leading to the synthesis of enantiomerically pure derivatives. While the target molecule itself is achiral, introducing a chiral center, for example through a subsequent reaction, could be coupled with an enzymatic resolution step.

The following table summarizes potential chemoenzymatic strategies:

| Reaction | Enzyme Class | Substrate | Potential Product |

| Esterification | Lipase (B570770) | 4-hydroxybenzaldehyde, Dipropyl carbonate | This compound |